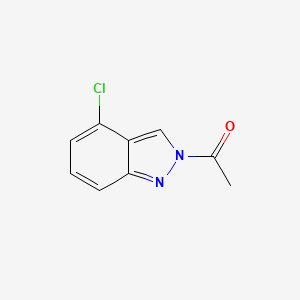

2-Acetyl-4-chloro-2H-indazole

Descripción general

Descripción

Indazoles are a class of nitrogen-containing heterocyclic compounds. They have a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .

Synthesis Analysis

The synthesis of 2H-indazoles has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of indazoles can be protonated to an indazolium cation or deprotonated to an indazolate anion .Chemical Reactions Analysis

The late-stage functionalization of 2H-indazoles includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of indazoles can vary widely depending on their specific structure. Indazole is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion .Aplicaciones Científicas De Investigación

Chemical Structure and Properties

- The compound Ethyl 3-[7-(N-acetyl-4-methoxybenzenesulfonamido)-3-chloro-2H-indazol-2-yl]propionate, which is closely related to 2-Acetyl-4-chloro-2H-indazole, has been studied for its structural properties. The study found that the fused five- and six-membered ring rings are almost perpendicular to the planes through the atoms forming the acetyl and the propionic ester groups. This structural insight is crucial for understanding the chemical behavior and potential applications of similar compounds (Kouakou et al., 2014).

Synthesis and Antioxidant Properties

- A study focused on the synthesis of tetrahydroindazoles, starting from 2-acetylcyclohexanone, showcased a simple and green method for creating substituted tetrahydroindazole derivatives. This research is significant as it provides a method for creating compounds with potential antioxidant properties, which is a crucial aspect in medicinal chemistry (Polo et al., 2016).

Photoreactions and Photoproducts

- Research on N(2)-alkylated indazoles, a category that includes compounds like this compound, showed that these compounds undergo unique photoreactions leading to isomeric dihydroazepinones. This study provides insights into the behavior of indazoles under light exposure, which is relevant for photochemical applications (Heinzelmann & Märky, 1973).

Ene Reactions

- The ene reaction of 2-Acetyl-3-aryl-7-arylmethylene-3,4,5,6,7,9-hexahydro-2H-indazoles has been studied, providing valuable information on the chemical reactivity of this class of compounds. Understanding these reactions is key for developing new synthetic pathways in organic chemistry (Klimova et al., 2002).

Palladium-Catalyzed Domino Reactions

- A study on the palladium-catalyzed domino reaction for the synthesis of 2H-indazoles emphasizes the growing importance of indazoles in drug discovery. This research highlights an efficient method for the regioselective synthesis of N-substituted indazoles, which is crucial for their application in medicinal chemistry (Halland et al., 2009).

Fluorescent Behavior

- Research on the fluorescent behavior of indazole derivatives, such as 4-acetyl-5-methyl-1,2,3-triazole regioisomers, indicates potential applications in materials science, particularly in the development of new fluorescent materials (Kamalraj et al., 2008).

Heterocycle Synthesis

- The Davis-Beirut Reaction has been used for the construction of 2H-indazoles, showcasing the diverse chemistries of nitroso intermediates. This is significant for the synthesis of biologically relevant heterocycles (Zhu et al., 2019).

Diuretic Activity

- A study on the indazole analogues of [[7-chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy]acetic acid for diuretic activity in mice provides insights into the pharmacological applications of indazole derivatives (Shutske et al., 1983).

Mecanismo De Acción

- However, indazole-containing compounds often interact with kinases, enzymes, or other cellular proteins. For instance, some indazoles inhibit CHK1 and CHK2 kinases, which play roles in cancer treatment .

- However, indazoles generally impact various cellular pathways, including signal transduction, cell cycle regulation, and inflammation .

Target of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Direcciones Futuras

Recent advances in the late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles, have been summarized . This suggests that there is ongoing research into the development of new synthetic strategies for indazoles.

Propiedades

IUPAC Name |

1-(4-chloroindazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-5-7-8(10)3-2-4-9(7)11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZQNUVTJOWLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C2C(=N1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456224.png)

![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456225.png)

![2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride](/img/structure/B1456229.png)